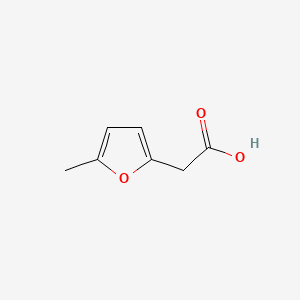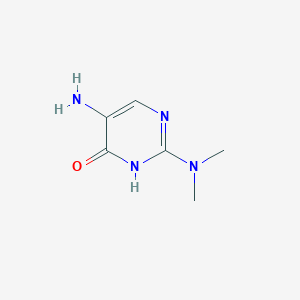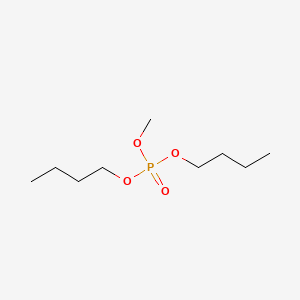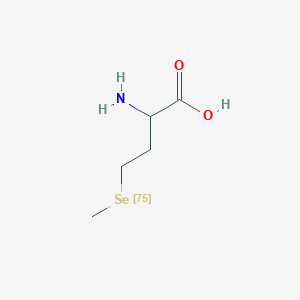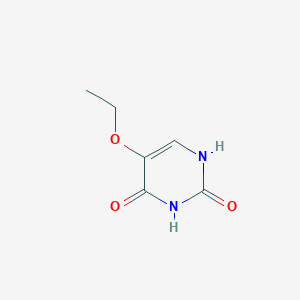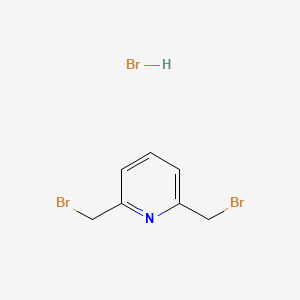
2,6-Bis(bromomethyl)pyridine hydrobromide
概要
説明
2,6-Bis(bromomethyl)pyridine hydrobromide is a chemical compound with the molecular formula C7H7Br2N. It is a derivative of pyridine, where two bromomethyl groups are attached to the 2 and 6 positions of the pyridine ring. This compound is known for its utility in various organic synthesis reactions and is often used as a building block in the preparation of more complex molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(bromomethyl)pyridine hydrobromide typically involves the bromination of 2,6-dimethylpyridine. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions usually involve refluxing the mixture to ensure complete bromination .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve more efficient and scalable processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
化学反応の分析
Types of Reactions: 2,6-Bis(bromomethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
科学的研究の応用
2,6-Bis(bromomethyl)pyridine hydrobromide has several scientific research applications:
作用機序
The mechanism of action of 2,6-Bis(bromomethyl)pyridine hydrobromide involves its ability to act as an electrophile due to the presence of bromomethyl groups. These groups can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophiles. This reactivity makes it a valuable intermediate in various chemical transformations .
類似化合物との比較
2,6-Bis(chloromethyl)pyridine: Similar in structure but with chloromethyl groups instead of bromomethyl groups.
2,6-Dimethylpyridine: The parent compound without halogenation.
2-Bromo-6-methylpyridine: A mono-brominated derivative of 2,6-dimethylpyridine.
Uniqueness: 2,6-Bis(bromomethyl)pyridine hydrobromide is unique due to its dual bromomethyl groups, which provide enhanced reactivity compared to its mono-substituted or non-halogenated counterparts. This increased reactivity makes it particularly useful in multi-step organic synthesis and the preparation of complex molecules .
特性
IUPAC Name |
2,6-bis(bromomethyl)pyridine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N.BrH/c8-4-6-2-1-3-7(5-9)10-6;/h1-3H,4-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYALJOYSDWMTOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)CBr)CBr.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579246 | |
| Record name | 2,6-Bis(bromomethyl)pyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73004-40-7 | |
| Record name | 2,6-Bis(bromomethyl)pyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1-[4-[(4-methoxyphenyl)methoxy]phenyl]-](/img/structure/B3056554.png)





